3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Drug Design Physicochemical Property Medicinal Chemistry

3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 866039-91-0) is a synthetic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class. Its core structure is characterized by a fused tricyclic system combining benzofuran and pyrimidinone rings, with a specific 4-methoxybenzyl substituent at the 3-position.

Molecular Formula C18H14N2O3
Molecular Weight 306.321
CAS No. 866039-91-0
Cat. No. B2642749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS866039-91-0
Molecular FormulaC18H14N2O3
Molecular Weight306.321
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
InChIInChI=1S/C18H14N2O3/c1-22-13-8-6-12(7-9-13)10-20-11-19-16-14-4-2-3-5-15(14)23-17(16)18(20)21/h2-9,11H,10H2,1H3
InChIKeyWUQFWCGDTAOPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 866039-91-0) for Targeted Synthesis


3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 866039-91-0) is a synthetic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class [1]. Its core structure is characterized by a fused tricyclic system combining benzofuran and pyrimidinone rings, with a specific 4-methoxybenzyl substituent at the 3-position. This compound serves as a crucial building block and a key intermediate in medicinal chemistry, particularly for the synthesis of derivatives exhibiting significant anticancer properties, as demonstrated by its class . The presence of the 4-methoxybenzyl group is a key differentiator, offering a unique electronic and steric profile that influences downstream biological activity and synthetic tractability, which is distinct from other alkyl or aryl-substituted analogs.

Why 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


Substituting 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one with a generic benzofuro[3,2-d]pyrimidin-4(3H)-one core or a simple 3-alkyl derivative is scientifically unsound due to a critical structure-activity relationship (SAR) dependency. The 4-methoxybenzyl group at the 3-position is not an inert spectator; it dramatically alters molecular properties. For instance, the target compound has a computed XLogP3-AA of 3.1 [1], reflecting balanced lipophilicity crucial for membrane permeability. Simple alkyl derivatives would have lower lipophilicity, while unsubstituted analogs (e.g., the core structure with a LogP ~1.2) would be significantly less lipophilic [1]. Furthermore, direct class-level evidence shows that specific substitution patterns on benzofuro[3,2-d]pyrimidines are essential for anticancer activity, with certain derivatives achieving IC50 values in the sub-micromolar range, while others are inactive [2]. Therefore, interchanging these compounds without verifying the specific biological and physicochemical consequences of the 4-methoxybenzyl moiety will likely lead to failure in a targeted research program.

Comparative Physicochemical and Biological Evidence for 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one


Enhanced Lipophilicity Over Core and Simple Alkyl Analogs Drives Membrane Permeability

The target compound demonstrates a computed LogP (XLogP3-AA) of 3.1 [1], positioning it within the optimal range for oral bioavailability and passive membrane permeability. Its closest structural comparator, the unsubstituted benzofuro[3,2-d]pyrimidin-4(3H)-one core, has a significantly lower computed LogP of approximately 1.2 [1]. A simple 3-methyl analog would have an even lower LogP. This quantified difference indicates that the 4-methoxybenzyl substituent increases lipophilicity by nearly two orders of magnitude on a partition coefficient scale, a key factor for target engagement in cellular assays.

Drug Design Physicochemical Property Medicinal Chemistry Lipophilicity

Validated Synthetic Entry via Aza-Wittig Reaction Enables Rapid Derivatization

The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold, including derivatives with 3-position substituents, can be efficiently synthesized through aza-Wittig reactions of iminophosphoranes with isocyanates, followed by reaction with nucleophiles in the presence of a catalytic base like sodium ethoxide or K2CO3 [1]. This method provides satisfactory yields for a diversity of 3-alkyl-2-substituted derivatives, confirming the core structure's amenability to parallel synthesis. While the specific synthesis of the target 4-methoxybenzyl derivative is not detailed, this established route provides a reliable entry point, making it a more tractable starting material for creating focused libraries compared to analogs lacking this versatile substitution point.

Synthetic Chemistry Aza-Wittig Reaction Library Synthesis Medicinal Chemistry

Class-Level Anticancer Activity is Dependent on Benzofuropyrimidine Substitution Pattern

Diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives demonstrate potent, sub-micromolar anticancer activity that is highly dependent on the substitution pattern [1]. For example, a specific benzofuro[3,2-d]pyrimidine derivative (compound 12a) showed an IC50 of 0.70 μM against HepG2 cells, representing the best activity in that series [1]. This contrasts sharply with a known, highly optimized ATP-competitive inhibitor from the same benzofuropyrimidine class, XL413, which requires specific substitutions at the 2, 4, and 8 positions to achieve an IC50 of 3.4 nM against Cdc7 kinase [2]. The target compound's 3-(4-methoxybenzyl) group is a critical structural motif, distinct from both of these comparators, and represents a unique starting point for SAR exploration.

Anticancer Activity Kinase Inhibition Cytotoxicity Structure-Activity Relationship

Key Application Scenarios for 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one in Research & Development


Focused Library Synthesis for Anticancer Lead Discovery

Medicinal chemistry teams can use this compound as a privileged scaffold for generating a focused library of 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones. The established aza-Wittig/diversity-oriented synthesis strategy [1] provides a direct and efficient route for parallel derivatization, a process not feasible with the unsubstituted core which would require pre-functionalization. This specific 3-substitution offers a balanced lipophilicity (XLogP = 3.1) [2] for cellular target engagement, which simple alkyl analogs cannot provide.

Physicochemical Property Optimization in Kinase Inhibitor Projects

For projects targeting kinases like Cdc7, where structural analogs (e.g., XL413) show picomolar potency but distinct property profiles [1], the 4-methoxybenzyl derivative offers a strategically different starting point. Researchers can procure this compound to systematically explore how modifications at the 3-position influence selectivity, ADME, and pharmacokinetic properties away from the heavily optimized 2-pyrrolidinyl and 8-chloro substitution space [1], directly addressing the need for backup series with differentiated property profiles.

Chemical Biology Tool Compound for Probing Cellular Permeability

The computed XLogP of 3.1 [1] is optimal for cellular permeability, making this compound an ideal tool for chemical biology studies. It can serve as a passive-permeability control or a core scaffold for developing targeted protein degradation (PROTAC) warheads, where a parent molecule's LogP is critical for both cell entry and subsequent linker chemistry. This contrasts with more hydrophilic cores (XLogP ~1.2) that may require extensive modification to achieve identical cellular penetration.

Antifungal Synergy Research with Azole Drugs

Given that specific benzofuro[3,2-d]pyrimidine derivatives have demonstrated a synergistic effect with fluconazole in restoring susceptibility in resistant Candida albicans strains [1], the 4-methoxybenzyl derivative is a key candidate for analogous antifungal synergy studies. Its unique substitution pattern may confer a different interaction profile with fungal Pkc1 or other targets compared to previously tested analogs, warranting procurement for dedicated microbiology screening programs.

Quote Request

Request a Quote for 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.